Imidazenil - 151271-08-8

Imidazenil

Catalog Number: EVT-310717
CAS Number: 151271-08-8
Molecular Formula: C18H12BrFN4O
Molecular Weight: 399.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazenil, chemically known as 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide [], is an imidazobenzodiazepine carboxamide [] that acts as a partial positive allosteric modulator of gamma-aminobutyric acid (GABA) at GABAA receptors [, ]. It is a potent anxiolytic and anticonvulsant ligand of the benzodiazepine recognition site [, , ]. Imidazenil exhibits high affinity for benzodiazepine receptors but lower intrinsic efficacy compared to full benzodiazepine agonists like diazepam [, , ]. It is notable for its low tolerance and dependence liabilities, making it a promising candidate for the management of convulsions and anxiety disorders [, , , , ].

Synthesis Analysis

Imidazenil can be synthesized through nucleophilic bromine-iodine exchange in acetic acid at 150°C []. The purification process involves semi-preparative reverse-phase HPLC []. Alternatively, iododestannylation reactions using trimethyltin precursors with Na[123I] in the presence of Chloramine-T or peracetic acid can be employed, but the yield is significantly lower due to the formation of volatile methyl [123I]iodide [].

Molecular Structure Analysis

The crystal structure of imidazenil has been determined using X-ray diffraction and refined to an R-value of 0.059 []. It crystallizes in the triclinic system, with space group P1– and unit cell parameters a = 12.537 Å, b = 18.211 Å, c = 7.852 Å, α = 91.07°, β = 106.26°, γ = 77.86° []. The crystal structure of its iodinated analog, iodoimidazenil, is also known, revealing a monoclinic system with space group P21/a and a = 12.185 Å, b = 7.558 Å, c = 18.287 Å, β = 95.23° []. Comparing the bromo- and iodo-derivatives shows that halogen substitution doesn't significantly impact the overall molecular geometry [].

Physical and Chemical Properties Analysis

While detailed physical and chemical properties of imidazenil are not explicitly outlined in the provided literature, its synthesis and analysis via HPLC suggest that it is a stable compound amenable to purification and characterization using standard techniques [].

Applications
  • GABAA receptor pharmacology: Its unique profile as a partial agonist with low tolerance and dependence liability makes it a valuable tool to study GABAA receptor function and the role of different receptor subtypes in various neurological and psychiatric conditions [, , , , , , , , ].
  • Anticonvulsant mechanisms: Research extensively explores IMD's potential as a safer and more effective anticonvulsant compared to traditional benzodiazepines like diazepam. Its efficacy against convulsions induced by various agents, including organophosphates, is well documented [, , , , , , , , , , ].
  • Anxiety models: IMD is extensively studied in animal models of anxiety, demonstrating anxiolytic effects without the sedative side effects often associated with full benzodiazepine agonists [, , , , , , ].
  • Drug development: IMD serves as a model compound for developing novel anxiolytics and anticonvulsants with improved safety profiles [, ].
Future Directions
  • Elucidating its precise binding interactions with different GABAA receptor subtypes: This will help understand the molecular basis of its selectivity and unique pharmacological properties [].
  • Further evaluating its long-term effects and potential for therapeutic applications: More extensive clinical trials are necessary to confirm its efficacy and safety in humans [, ].
  • Exploring its potential in treating other neurological and psychiatric disorders beyond anxiety and epilepsy: Its unique mechanism of action might prove beneficial in conditions like schizophrenia, where GABAergic dysfunction is implicated [, ].
  • Developing novel derivatives with enhanced selectivity and efficacy: This could lead to the development of improved anxiolytics and anticonvulsants with even better safety profiles [].

Diazepam

    Relevance: Diazepam is frequently used as a comparator to Imidazenil in numerous studies. While both compounds bind to benzodiazepine receptors and exert anxiolytic and anticonvulsant effects, Imidazenil distinguishes itself as a partial agonist with a lower risk of sedation, tolerance, and dependence compared to Diazepam [, , , , , , , , , , ]. This difference highlights Imidazenil's potential as a safer alternative for treating anxiety and epilepsy.

Flumazenil

    Relevance: Flumazenil serves as a valuable tool in elucidating the mechanism of action of Imidazenil and other benzodiazepine receptor ligands. Studies demonstrate that Flumazenil can antagonize various effects of Imidazenil, such as the inhibition of acetylcholine release and the increase in locomotor activity [, ]. These findings confirm that Imidazenil exerts its effects by acting on benzodiazepine receptors.

    Relevance: Bretazenil, similar to Imidazenil, belongs to the class of partial agonists of benzodiazepine receptors [, , , , ]. Research comparing these compounds reveals a difference in their duration of action. Imidazenil demonstrates longer-lasting anticonvulsant effects than Bretazenil []. This characteristic suggests a potential advantage of Imidazenil in terms of dosing frequency and sustained therapeutic efficacy.

Abecarnil

    Relevance: Abecarnil, along with Imidazenil, is often studied in the context of anxiety and stress responses [, , ]. While both compounds demonstrate anxiolytic effects, they differ in their impact on dopamine release. Studies show that Abecarnil, unlike Imidazenil, does not affect basal dopamine output in the prefrontal cortex []. This difference implies distinct mechanisms and potential therapeutic applications for these compounds in modulating dopaminergic pathways.

Lorazepam

    Relevance: Lorazepam serves as another point of comparison to Imidazenil in investigations of discriminative stimulus effects []. Research using drug discrimination paradigms reveals that, unlike Lorazepam, Imidazenil exhibits a mixed discriminative stimulus profile with elements of both pentobarbital and Lorazepam []. This finding suggests that Imidazenil may engage additional pharmacological mechanisms beyond those solely attributed to classical benzodiazepines like Lorazepam.

Iodoimidazenil

    Compound Description: Iodoimidazenil is a radiolabeled analog of Imidazenil, specifically designed for imaging studies of the central benzodiazepine receptors using single-photon emission computed tomography (SPECT) []. Its structural similarity to Imidazenil allows it to bind to benzodiazepine receptors with high affinity.

List of Related Compounds:

  • Alprazolam [, , , ]
  • Triazolam [, , , ]
  • Y-23684 []
  • RWJ 46771 []
  • SX-3228 []
  • Zolpidem [, , ]
  • Muscimol []
  • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one []
  • Allopregnanolone []
  • Divaplon []
  • ZK 91296 []
  • Ro 17-1812 []
  • Ro 19-8022 []
  • CL 218,872 []
  • Midazolam [, , ]
  • Ro 15-4513 []
  • Methyl-6,7-dimethoxy-4-ethyl-beta-carboline []
  • Pentobarbital [, , ]
  • Huperzine A [, ]

Properties

CAS Number

151271-08-8

Product Name

Imidazenil

IUPAC Name

6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide

Molecular Formula

C18H12BrFN4O

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25)

InChI Key

OCJHYHKWUWSHEN-UHFFFAOYSA-N

SMILES

C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N

Synonyms

6-(2-bromophenyl)-8-fluoro-4-H-imidazo(1,5-a)(1-4)benzodiazepine-3-carboxamide
imidazenil

Canonical SMILES

C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.